5-Formyl-2-methoxyphenyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis and Chemical Stability
- Acid-Catalyzed Hydrolysis : Methoxymethyl phenyl sulfoxide undergoes acid-catalyzed hydrolysis to produce derivatives like S-phenyl benzenethiosulfinate, showcasing the chemical reactivity of related compounds under specific conditions without racemization. This reaction exemplifies the potential use of such compounds in synthesizing other chemically stable intermediates in organic synthesis (Okuyama, Toyoda, & Fueno, 1990).
Material Science and Photodynamic Therapy
- New Zinc Phthalocyanine Compounds : The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives demonstrate high singlet oxygen quantum yield. These compounds are significant for their application in photodynamic therapy, indicating the role of such derivatives in creating materials with potential therapeutic uses in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Medicinal Chemistry and Drug Discovery
- 5-HT6 Receptor Antagonist : Compounds with structural similarities to 5-Formyl-2-methoxyphenyl benzenesulfonate, such as N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide, have been identified as potent 5-HT6 receptor antagonists. These findings are crucial for developing new therapeutic agents targeting cognitive deficits, such as those observed in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Covalent Organic Frameworks
- Hydrazone Linkages : The formation of covalent organic frameworks (COFs) through hydrazone linkages involving derivatives of benzenesulfonate showcases the utility of these compounds in developing novel porous materials. These COFs exhibit excellent chemical and thermal stability, expanding the scope of materials available for various applications, including catalysis and gas storage (Uribe-Romo et al., 2011).
Properties
IUPAC Name |
(5-formyl-2-methoxyphenyl) benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5S/c1-18-13-8-7-11(10-15)9-14(13)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRTYCNQKJYEKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.